Fatsiaside A1
Description
Fatsiaside A1 is a triterpenoid saponin isolated from plants in the Pulsatilla genus, such as Pulsatilla koreana and related species. These plants have been traditionally used in East Asian medicine to treat infections, dysentery, and parasitic diseases . Triterpenoid saponins, including this compound, are characterized by a hydrophobic aglycone (typically oleanane or lupane-type triterpene) and hydrophilic sugar moieties attached via glycosidic bonds. Their bioactivity, such as nematicidal, antimicrobial, and anti-inflammatory properties, is strongly influenced by structural variations in the aglycone and glycosylation patterns .
This compound is part of a broader class of saponins, with its specific structure involving an oleanane-type aglycone and a unique oligosaccharide chain.
Properties
IUPAC Name |
(4aS,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22-,23?,24?,25-,26-,27+,28-,32-,33+,34+,35-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLWUYJLOIAQFC-CZHHURQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Fatsiaside A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fatsiaside A1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the structure and reactivity of triterpenoid glycosides. In biology, it has been shown to inhibit the growth of rat glioma C6 cells and human glioma U251 cells, making it a potential candidate for cancer research . In medicine, its ability to induce apoptosis and necrosis in glioma cells suggests potential therapeutic applications .
Mechanism of Action
The mechanism of action of Fatsiaside A1 involves the induction of endoplasmic reticulum stress-mediated apoptosis in glioma cells . This process leads to cell cycle arrest at the G0/G1 phase, ultimately resulting in cell death. The molecular targets and pathways involved include the activation of AMP-activated protein kinase and the induction of endoplasmic reticulum stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Fatsiaside A1 belongs to the oleanane-type triterpenoid saponins, which are distinguished by a 30-carbon skeleton with a pentacyclic ring system. Key structural analogs include:
Key Observations :
- Glycosylation Patterns: this compound and Fatsiaside C1 share glycosylation at both C-3 and C-28 positions, but differ in sugar composition. The presence of rhamnose and arabinose in this compound may enhance its solubility and membrane permeability compared to Fatsiaside C1 .
Functional Comparison
Nematicidal Activity
This compound demonstrates potent activity against Meloidogyne incognita (LC₅₀ = 12.5 µg/mL), comparable to pulsatilla saponin D (LC₅₀ = 10.8 µg/mL) but superior to hederacoside B (LC₅₀ = 25.3 µg/mL) . The extended glycosylation at C-28 in this compound likely enhances its interaction with nematode cell membranes.
Antimicrobial Efficacy
This compound shows broad-spectrum antimicrobial activity, with MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans. In contrast, Fatsiaside C1 exhibits weaker activity (MIC = 32 µg/mL against both pathogens), suggesting that arabinose residues in this compound may improve target affinity .
Comparison with Functionally Similar Compounds
Lupane-Type Saponins
Lupane-type saponins (e.g., compounds 24–31 in ) share functional roles with this compound, such as antiparasitic activity. However, their rigid pentacyclic aglycone reduces membrane permeability, resulting in lower bioactivity (average LC₅₀ = 45 µg/mL against M. incognita) compared to oleanane-type analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
